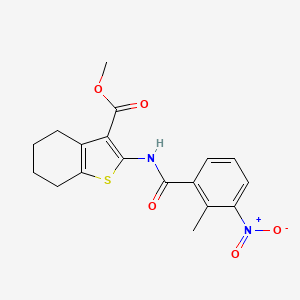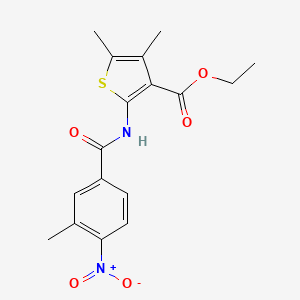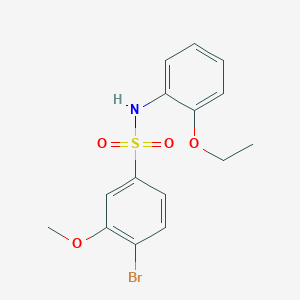![molecular formula C22H25N7O2 B3605050 [4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazino](2-furyl)methanone](/img/structure/B3605050.png)
[4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazino](2-furyl)methanone
Descripción general
Descripción
4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazinomethanone is a complex organic compound that features a quinoline, triazine, piperazine, and furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazinomethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and triazine intermediates, followed by their coupling with piperazine and furan derivatives under controlled conditions. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and triazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazinomethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties. Its structural features make it suitable for use in polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazinomethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
What sets 4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazinomethanone apart is its multi-functional structure, which combines several pharmacophores in a single molecule. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[4-[[4-amino-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c23-21-24-19(15-27-10-12-28(13-11-27)20(30)18-8-4-14-31-18)25-22(26-21)29-9-3-6-16-5-1-2-7-17(16)29/h1-2,4-5,7-8,14H,3,6,9-13,15H2,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWKJQUSTJFJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B3604972.png)
![5-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide](/img/structure/B3604982.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3604987.png)


![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3604998.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B3605005.png)
![Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B3605011.png)
![5-[(4-chloro-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3605030.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3605036.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3605046.png)

![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide](/img/structure/B3605069.png)
